Cas no 920360-80-1 (N1-(3,4-dimethylphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide)

N1-(3,4-dimethylphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide is a specialized oxalamide derivative featuring a substituted phenyl group and a hydroxyl-functionalized alkyl chain. This compound exhibits potential as an intermediate in organic synthesis, particularly in the development of pharmaceuticals or agrochemicals, owing to its bifunctional structure. The presence of both aromatic and hydroxyl groups enhances its reactivity, enabling selective modifications for targeted applications. Its molecular design may contribute to improved solubility and binding affinity in certain formulations. The compound's stability under standard conditions makes it suitable for further derivatization or incorporation into more complex molecular frameworks. Analytical characterization confirms high purity and consistent batch-to-batch reproducibility.
N1-(3,4-dimethylphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide structure
920360-80-1 structure
Product Name:N1-(3,4-dimethylphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide
CAS No:920360-80-1
MF:C14H20N2O3
MW:264.320203781128
CID:6621273
PubChem ID:45000782
Update Time:2025-06-12

N1-(3,4-dimethylphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide Chemical and Physical Properties

Names and Identifiers

    • N-(3,4-dimethylphenyl)-N'-(1-hydroxybutan-2-yl)oxamide
    • AKOS024474361
    • F2879-7740
    • VU0504164-1
    • N1-(3,4-dimethylphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide
    • N'-(3,4-dimethylphenyl)-N-(1-hydroxybutan-2-yl)ethanediamide
    • 920360-80-1
    • Inchi: 1S/C14H20N2O3/c1-4-11(8-17)15-13(18)14(19)16-12-6-5-9(2)10(3)7-12/h5-7,11,17H,4,8H2,1-3H3,(H,15,18)(H,16,19)
    • InChI Key: JWGQZSGEUKGKQS-UHFFFAOYSA-N
    • SMILES: OCC(CC)NC(C(NC1C=CC(C)=C(C)C=1)=O)=O

Computed Properties

  • Exact Mass: 264.14739250g/mol
  • Monoisotopic Mass: 264.14739250g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 320
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 78.4Ų

N1-(3,4-dimethylphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2879-7740-2μmol
N'-(3,4-dimethylphenyl)-N-(1-hydroxybutan-2-yl)ethanediamide
920360-80-1 90%+
2μmol
$57.0 2023-11-21
Life Chemicals
F2879-7740-5μmol
N'-(3,4-dimethylphenyl)-N-(1-hydroxybutan-2-yl)ethanediamide
920360-80-1 90%+
5μmol
$63.0 2023-11-21
Life Chemicals
F2879-7740-10μmol
N'-(3,4-dimethylphenyl)-N-(1-hydroxybutan-2-yl)ethanediamide
920360-80-1 90%+
10μmol
$69.0 2023-11-21
Life Chemicals
F2879-7740-20μmol
N'-(3,4-dimethylphenyl)-N-(1-hydroxybutan-2-yl)ethanediamide
920360-80-1 90%+
20μmol
$79.0 2023-11-21
Life Chemicals
F2879-7740-1mg
N'-(3,4-dimethylphenyl)-N-(1-hydroxybutan-2-yl)ethanediamide
920360-80-1 90%+
1mg
$54.0 2023-11-21
Life Chemicals
F2879-7740-2mg
N'-(3,4-dimethylphenyl)-N-(1-hydroxybutan-2-yl)ethanediamide
920360-80-1 90%+
2mg
$59.0 2023-11-21
Life Chemicals
F2879-7740-3mg
N'-(3,4-dimethylphenyl)-N-(1-hydroxybutan-2-yl)ethanediamide
920360-80-1 90%+
3mg
$63.0 2023-11-21
Life Chemicals
F2879-7740-4mg
N'-(3,4-dimethylphenyl)-N-(1-hydroxybutan-2-yl)ethanediamide
920360-80-1 90%+
4mg
$66.0 2023-11-21
Life Chemicals
F2879-7740-5mg
N'-(3,4-dimethylphenyl)-N-(1-hydroxybutan-2-yl)ethanediamide
920360-80-1 90%+
5mg
$69.0 2023-11-21
Life Chemicals
F2879-7740-10mg
N'-(3,4-dimethylphenyl)-N-(1-hydroxybutan-2-yl)ethanediamide
920360-80-1 90%+
10mg
$79.0 2023-11-21

Additional information on N1-(3,4-dimethylphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide

Research Update on N1-(3,4-dimethylphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide (CAS: 920360-80-1)

N1-(3,4-dimethylphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide (CAS: 920360-80-1) is a novel oxalamide derivative that has recently gained attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This compound, with its unique structural features, has been the subject of several studies aimed at exploring its pharmacological properties, mechanism of action, and potential use in drug development.

Recent studies have focused on the synthesis and optimization of N1-(3,4-dimethylphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide, with particular emphasis on improving its bioavailability and target specificity. The compound's oxalamide backbone, combined with the hydroxybutyl and dimethylphenyl substituents, provides a versatile scaffold for further chemical modifications. Researchers have employed advanced synthetic techniques, including microwave-assisted synthesis and catalytic asymmetric methods, to achieve high yields and enantiomeric purity.

In vitro and in vivo studies have demonstrated that N1-(3,4-dimethylphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide exhibits promising activity against a range of biological targets. Notably, it has shown inhibitory effects on specific enzymes involved in inflammatory pathways, suggesting potential applications in the treatment of chronic inflammatory diseases. Additionally, preliminary data indicate that the compound may modulate cellular signaling pathways associated with cancer progression, although further validation is required.

One of the key challenges in the development of N1-(3,4-dimethylphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide as a therapeutic agent is its pharmacokinetic profile. Recent pharmacokinetic studies have revealed that the compound has moderate oral bioavailability and a relatively short half-life, necessitating further structural optimization to enhance its metabolic stability. Researchers are currently exploring prodrug strategies and formulation technologies to address these limitations.

The safety profile of N1-(3,4-dimethylphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide has also been investigated in preclinical models. Acute and subchronic toxicity studies have shown that the compound is well-tolerated at therapeutic doses, with no significant adverse effects observed. However, long-term toxicity and genotoxicity studies are still ongoing to ensure its suitability for clinical development.

In conclusion, N1-(3,4-dimethylphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide represents a promising candidate for further drug development, with potential applications in inflammation and oncology. Continued research efforts are needed to fully elucidate its mechanism of action, optimize its pharmacokinetic properties, and evaluate its efficacy in disease models. The compound's unique chemical structure and biological activity make it a valuable addition to the growing repertoire of oxalamide-based therapeutics.

Recommended suppliers
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd